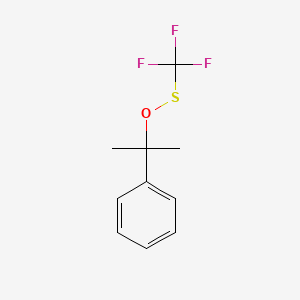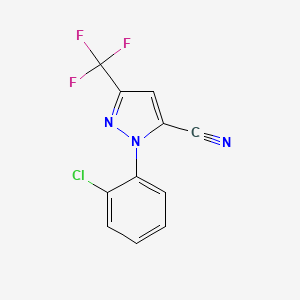
2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile
概要
説明
The compound “2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile” belongs to the class of organic compounds known as halogenated pyrazoles. These are aromatic compounds containing a pyrazole ring which is substituted at one or more positions by a halogen atom .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate organic halide with a suitable nucleophile, followed by cyclization to form the pyrazole ring . The specific reagents and conditions would depend on the exact structure of the desired product .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of halogenated pyrazoles can be quite diverse, depending on the specific substituents present on the pyrazole ring. They may undergo reactions such as nucleophilic substitution, elimination, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measurement of melting point, boiling point, solubility, and spectral properties .科学的研究の応用
Anticonvulsant Activity
The compound has been studied for its potential anticonvulsant activity. In acute models of epilepsy, it showed more beneficial ED50 and protective index values than the reference drug—valproic acid . This suggests that it could be a promising candidate for the development of new anticonvulsant drugs.
Antinociceptive Activity
The compound has also been evaluated for its antinociceptive (pain-relieving) activity. It was found to be effective in the formalin model of tonic pain . This indicates its potential use in the management of pain conditions.
Interaction with Neuronal Channels
The compound has been found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction could be the molecular mechanism of action for its anticonvulsant and antinociceptive activities.
Antiprotozoal Activity
Research suggests that 2-phenyl substitution, a feature present in this compound, is important for antiprotozoal activity . This could make it a potential candidate for the development of new antiprotozoal drugs.
Combination Therapy for Neurological Disorders
The compound has been used in combination therapy with one or more antiepileptic drugs for the prevention or treatment of neurological disorders such as epilepsy . This suggests its potential role in improving the efficacy of existing treatments for neurological disorders.
Synthesis of Novel Heterocycles
The compound can be used as a synthon for the synthesis of novel heterocycles with pharmaceutical structures . This opens up possibilities for the development of new drugs with diverse pharmacological properties.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3/c12-8-3-1-2-4-9(8)18-7(6-16)5-10(17-18)11(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPXFPRGAXCGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



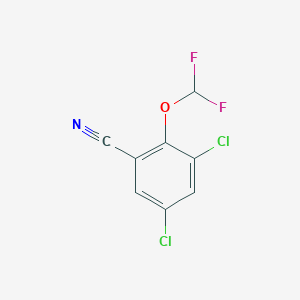

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)
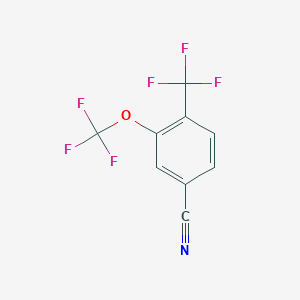
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)

![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)


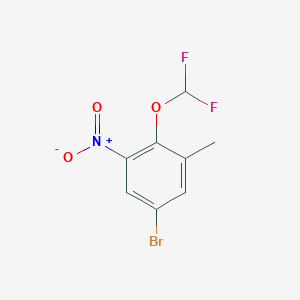
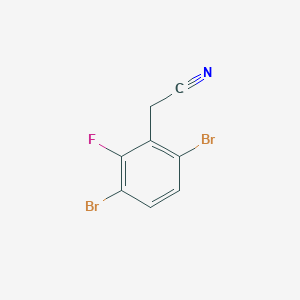

![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)
